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Compound of Interest |

Tert-butyl ((1R,4S)-4-
Compound Name: hydroxycyclopent-2-EN-1-

YL)carbamate

Cat. No.: B069448

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry,
and synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a key chiral
building block commonly referred to as Boc-aminocyclopentenol. This versatile intermediate is
of significant interest in medicinal chemistry and drug development, particularly as a precursor
for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and
antitumor agents.

Chemical Structure and Stereochemistry

The core structure of Boc-aminocyclopentenol is a five-membered cyclopentene ring
functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The
specific stereoisomer, (1R,4S), is crucial for the synthesis of biologically active target
molecules.

IUPAC Name:tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yllcarbamate[1]
Chemical Formula: C10H17NOs3[2]

Molecular Weight: 199.25 g/mol [1]
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CAS Number: 178152-48-2[3]

The (1R,4S) stereochemistry dictates a cis relationship between the hydroxyl and the Boc-
amino groups on the cyclopentene ring. The absolute configuration at the stereocenters is
critical for its utility in asymmetric synthesis.

Caption: Chemical structure of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Quantitative Data

While a complete, tabulated set of spectroscopic data for tert-butyl N-[(1R,4S)-4-
hydroxycyclopent-2-en-1-yllcarbamate is not readily available in the surveyed literature,
extensive data exists for its direct precursors and the closely related oxidized product, (R)-tert-
butyl (4-oxocyclopent-2-en-1-yl)carbamate. This information is invaluable for monitoring the
synthesis and confirming the structural features of the target molecule.

Table 1: Spectroscopic Data for Key Precursors and Related Compounds
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1H NMR 13C NMR
Compound (CDCl3) 6 (CDCI3) &

(ppm) (ppm)

IR (neat) vmax HRMS (ES+)
(cm-1) m/z

0.04-0.12 (m,

6H), 0.90 (s, 9H),

1.61 (dt, J=14.0,

5.0 Hz, 1H), 2.05

(s, 3H),2.81 (dt,  -4.54,-4.49,
J=14.0, 7.5 Hz, 18.3, 21.3, 26.0,
1H), 4.68-4.76 41.3,75.0, 77.1, Not specified Not specified
(m, 1H), 5.42— 131.3, 139.1,
5.50 (m, 1H), 171.0[4]

5.89 (dt, J=5.5,

1.5 Hz, 1H), 5.97

(dt, J=5.5, 1.5

Hz, 1H)[4]

(1R,4S)-4-((tert-
Butyldimethylsilyl
Joxy)cyclopent-2-
en-1-yl acetate

1.48 (s, 9H), 2.36
(dd, J=18.5, 2.5
Hz, 1H), 2.86

(dd, J=18.5, 6.5

(R)-tert-Butyl (4- 28.5,42.6,51.2, 3325, 2981, C10H15sNOsNa
Hz, 1H), 4.73 (br

oxocyclopent-2- 80.4, 135.8, 1713, 1691, (MNa) calcd.
s, 1H), 5.15 (br s,

en-1- 162.7, 171.2, 1519, 1367, 220.0944; found
1H), 6.23 (dd,

yl)carbamate 207.2 1254, 1166 220.0945[4]
J=5.5, 1.5 Hz,

1H), 7.42 (dd,
J=5.5, 2.5 Hz,
1H)

Experimental Protocols

The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is a multi-step process. A common
strategy involves the stereoselective reduction of a protected aminocyclopentenone precursor.
The following protocols are based on established synthetic routes for related compounds.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis of (1R,4S)-4-[(tert-
Butyldimethyisilyl)oxy]cyclopent-2-enol
This protocol describes the Luche reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-

enone to yield the corresponding alcohol with high diastereoselectivity.

o Materials: (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone, Cerium chloride heptahydrate
(CeCls-7H20), Sodium borohydride (NaBHa4), Methanol (MeOH), Dichloromethane (CH2Cl2),
Saturated ammonium chloride (NH4Cl) solution.

e Procedure:

o A solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone in methanol is treated
with cerium chloride heptahydrate and stirred until dissolved.

o The solution is cooled to -20 °C.

o Sodium borohydride is added portion-wise, and the reaction is stirred for 10 minutes at -20
°C, then for 20 minutes at room temperature.

o The reaction is quenched by the dropwise addition of saturated ammonium chloride
solution.

o The mixture is extracted with dichloromethane.

o The combined organic layers are dried over magnesium sulfate (MgSOa), filtered, and
concentrated under reduced pressure to yield the product as a mixture of diastereomers,
with the (1R,4S) isomer being the major product.

Introduction of the Boc-Amino Group

A common method for introducing the amine functionality with inversion of stereochemistry is
the Mitsunobu reaction on a suitable alcohol precursor, followed by Boc protection. The
synthesis of the target aminocyclopentenol can be envisioned from an appropriately protected
diol precursor. A more direct route involves the reduction of the corresponding ketone.

General Protocol for Boc Deprotection

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

While the goal is the Boc-protected compound, understanding its deprotection is crucial for its

use in further synthesis.

o Materials: Boc-protected aminocyclopentanol, 4M Hydrogen Chloride in 1,4-Dioxane,

Acetonitrile.
e Procedure:

The Boc-protected aminocyclopentanol is dissolved in 1,4-dioxane.

o

A 4M solution of hydrogen chloride in 1,4-dioxane is added to the stirred solution.

[¢]

[¢]

The reaction is stirred at room temperature for 2 hours.

Acetonitrile is added to precipitate the aminocyclopentanol hydrochloride salt.

[e]

The solid is collected by filtration and washed with acetonitrile.[1]

o

Mandatory Visualizations
Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to obtain the enantiomerically
pure Boc-aminocyclopentenol, starting from a known chiral cyclopentenone.
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Caption: Synthetic pathway for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
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Logical Relationship in Synthesis

The stereochemical control in the synthesis is a critical aspect. The following diagram illustrates
the logical relationship of the key stereochemistry-defining steps.

Chiral Starting Material
((S)-enone)

Diastereoselective
Luche Reduction

cis-Diol Precursor
((1R,4S)-alcohol)

Stereospecific
Mitsunobu Reaction (SN2)

trans-Amino Alcohol
((1R,4S)-amino, (1S)-ol)

Click to download full resolution via product page

Caption: Key stereochemistry-defining steps in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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